N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine
Description
Historical Context of Imidazo[1,2-b]pyridazine Scaffold Development
The development of imidazo[1,2-b]pyridazine scaffolds represents a significant milestone in heterocyclic chemistry, with origins tracing back to the mid-20th century when researchers first recognized the potential of fused nitrogen-containing heterocycles. The systematic exploration of imidazo[1,2-b]pyridazine derivatives gained momentum following the discovery that these compounds could serve as isosteric analogues of other bioactive heterocycles, particularly imidazo[1,2-a]pyridines. The strategic replacement of carbon-hydrogen bonds with nitrogen atoms in the six-membered ring demonstrated a profound impact on molecular properties, leading to reduced lipophilicity and enhanced binding characteristics. This modification proved particularly valuable in the context of medicinal chemistry, where researchers sought to optimize drug-like properties while maintaining biological activity.
The emergence of this compound within this historical framework reflects the evolution of structure-based drug design principles. Early investigations into imidazo[1,2-b]pyridazine derivatives revealed that the introduction of halogen substituents in specific positions could dramatically improve synthetic accessibility and yield formation of the desired bicyclic products. The successful synthesis of these compounds overcame initial challenges related to regioselectivity, where the most nucleophilic nitrogen in the pyridazine ring could interfere with desired cyclization reactions. The placement of electron-withdrawing groups adjacent to problematic nitrogen centers effectively redirected alkylation to the preferred sites, enabling efficient formation of the imidazo[1,2-b]pyridazine core structure.
The historical significance of this compound class was further solidified with the development of ponatinib, a successful kinase inhibitor containing the imidazo[1,2-b]pyridazine scaffold, which led to renewed interest in exploring derivatives for therapeutic applications. This breakthrough demonstrated that careful optimization of substituent patterns could yield compounds with exceptional potency and selectivity, establishing imidazo[1,2-b]pyridazine as a privileged scaffold in medicinal chemistry. The success of ponatinib validated the therapeutic potential of this heterocyclic framework and inspired extensive structure-activity relationship studies aimed at understanding the molecular determinants of biological activity.
Significance in Heterocyclic Chemistry
The imidazo[1,2-b]pyridazine scaffold holds particular significance in heterocyclic chemistry due to its unique electronic properties and structural versatility. The fusion of an imidazole ring with a pyridazine moiety creates a bicyclic system with distinctive charge distribution patterns that influence both chemical reactivity and biological activity. The presence of multiple nitrogen atoms within the heterocyclic framework provides numerous opportunities for hydrogen bonding and electrostatic interactions with biological targets, while the aromatic nature of the system contributes to π-π stacking interactions that can enhance binding affinity. These electronic characteristics distinguish imidazo[1,2-b]pyridazines from other heterocyclic scaffolds and contribute to their privileged status in drug discovery.
The structural features of this compound exemplify the chemical diversity achievable within this heterocyclic framework. The methoxy group at the para position of the phenyl ring introduces electron-donating characteristics that can modulate the electronic properties of the aromatic system, while the cyclohexyl substituent provides steric bulk and lipophilic character. This combination of structural elements creates a compound with balanced physicochemical properties that can potentially interact with diverse biological targets through multiple binding modes.
The significance of this heterocyclic system extends beyond its individual molecular properties to encompass its role in structure-activity relationship studies. Research has demonstrated that modifications at different positions of the imidazo[1,2-b]pyridazine core can dramatically influence biological activity, providing medicinal chemists with a versatile platform for optimization. The 6-position, in particular, has been identified as a critical site for modulation of binding affinity and selectivity, with various substituents ranging from halogens to alkylthio groups showing distinct activity profiles. This positional sensitivity underscores the importance of precise structural design in heterocyclic chemistry and highlights the potential for systematic optimization of compound properties.
Position in Medicinal Chemistry Research
This compound occupies a significant position in contemporary medicinal chemistry research, particularly in the context of kinase inhibitor development and amyloid plaque imaging applications. The compound's structural features align with established pharmacophore requirements for several important biological targets, making it a valuable lead compound for pharmaceutical research. The imidazo[1,2-b]pyridazine scaffold has been extensively validated as a privileged structure in medicinal chemistry, with successful clinical candidates demonstrating the therapeutic potential of this heterocyclic framework.
In the realm of protein kinase inhibition, imidazo[1,2-b]pyridazine derivatives have shown remarkable selectivity and potency profiles. Research conducted on monopolar spindle 1 (Mps1) kinase inhibitors revealed that carefully designed imidazo[1,2-b]pyridazine compounds could achieve nanomolar cellular activity while maintaining excellent selectivity over other kinases. The discovery of compounds with cellular Mps1 inhibition constants below 1 nanomolar demonstrates the exceptional binding efficiency achievable with this scaffold. These findings have positioned imidazo[1,2-b]pyridazine derivatives as attractive candidates for anticancer drug development, particularly for targets involved in cell cycle regulation and mitotic progression.
The compound's relevance extends to neurodegenerative disease research, where imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for amyloid plaques associated with Alzheimer's disease. Studies have shown that appropriately substituted imidazo[1,2-b]pyridazines can achieve binding affinities comparable to established imaging agents while offering improved physicochemical properties. The ability to achieve sub-nanomolar binding to amyloid aggregates while maintaining favorable lipophilicity profiles makes these compounds attractive candidates for positron emission tomography radiotracer development.
Contemporary medicinal chemistry research has also explored the antiparasitic potential of imidazo[1,2-b]pyridazine derivatives, with studies demonstrating selective inhibition of parasitic kinases compared to host enzymes. This selectivity profile suggests potential applications in tropical disease drug discovery, where compounds targeting parasitic proteins while minimizing host toxicity represent valuable therapeutic opportunities. The ability of 3,6-disubstituted imidazo[1,2-b]pyridazines to selectively inhibit Plasmodium falciparum kinases highlights the potential for developing species-selective therapeutics based on this scaffold.
Overview of Known Properties and Activities
The molecular properties of this compound reflect the careful balance of physicochemical characteristics required for biological activity. With a molecular weight of 322.40 g/mol and the molecular formula C19H22N4O, the compound falls within the optimal range for drug-like molecules while maintaining sufficient structural complexity to achieve selective binding to biological targets. The presence of four nitrogen atoms within the molecular structure provides multiple sites for hydrogen bonding interactions, while the aromatic rings contribute to hydrophobic binding and π-π stacking interactions with protein targets.
Detailed structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives have revealed critical insights into the molecular determinants of biological activity. Research examining amyloid plaque binding affinities demonstrated that tertiary amino analogues consistently exhibit higher binding affinities compared to their secondary or primary amino counterparts. This finding suggests that the electronic properties and steric characteristics of amino substituents play crucial roles in target recognition and binding efficiency. The observation that 6-iodo derivatives show enhanced affinity compared to 6-chloro or 6-fluoro analogues indicates that the size and electronegativity of halogen substituents significantly influence binding interactions.
The biological activity profile of related imidazo[1,2-b]pyridazine compounds provides valuable context for understanding the potential properties of this compound. Kinase inhibition studies have revealed that compounds within this structural class can achieve remarkable selectivity profiles, with some derivatives showing potent activity against specific kinase families while maintaining minimal cross-reactivity with unrelated enzymes. The identification of compounds with inhibition constants below 100 nanomolar for dual-specificity tyrosine phosphorylation-regulated kinases and cyclin-dependent kinase-like kinases demonstrates the potential for achieving highly selective biological activities.
Table 1: Comparative Binding Affinities of Related Imidazo[1,2-b]pyridazine Derivatives
Table 2: Molecular Properties and Structural Characteristics
| Property | This compound | Related Compounds Range |
|---|---|---|
| Molecular Weight (g/mol) | 322.40 | 224.26 - 400+ |
| Molecular Formula | C19H22N4O | C14H12N2O - C25H30N6O2 |
| CAS Number | 1012345-06-0 | Various |
| SMILES | COC1=CC=C(C2=CN=C3C=CC(NC4CCCCC4)=NN32)C=C1 | Variable |
The structural complexity of this compound provides multiple opportunities for molecular recognition and binding interactions. The cyclohexyl substituent contributes significant steric bulk and conformational flexibility, potentially allowing the molecule to adopt favorable binding conformations when interacting with protein targets. The methoxyphenyl group introduces both electron-donating character through the methoxy substituent and aromatic π-electron density that can participate in stacking interactions with aromatic amino acid residues in protein binding sites.
Research into the mechanism of action of imidazo[1,2-b]pyridazine derivatives has revealed their ability to modulate cellular processes through multiple pathways. Studies have demonstrated that these compounds can influence cell signaling cascades, gene expression patterns, and metabolic processes, suggesting a complex interplay between molecular structure and biological function. The ability to simultaneously affect multiple cellular targets while maintaining selectivity for specific protein families represents a significant advantage in therapeutic applications, where polypharmacology can contribute to enhanced efficacy and reduced resistance development.
Properties
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)17-13-20-19-12-11-18(22-23(17)19)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAXFDJYOFXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via cyclization reactions of appropriately substituted pyridazine precursors with phenyl derivatives and amines, followed by functional group transformations such as O-methylation to introduce the methoxy substituent.
- The core imidazo[1,2-b]pyridazine ring is formed by condensation and cyclization of pyridazine-3-amines with phenylglyoxal or phenacyl bromide derivatives.
- Introduction of the cyclohexyl amine moiety occurs through nucleophilic substitution or amination at the 6-position of the pyridazine ring.
- The 4-methoxyphenyl substituent is incorporated either by using 4-methoxyphenyl precursors or by subsequent functionalization.
Detailed Synthetic Routes and Reaction Conditions
Preparation of 6-Aminopyridazine Precursors
- Starting Material: 6-chloropyridazin-3-amine is used as a key intermediate.
- Amination: Heating 6-chloropyridazin-3-amine with cyclohexyl amine under sealed conditions facilitates substitution of chlorine by the cyclohexyl amine group, yielding 6-(cyclohexylamino)pyridazin-3-amine.
- Microwave-Assisted Synthesis: Microwave irradiation in aqueous ethanol with sodium sulfide has been shown to efficiently convert 6-chloropyridazin-3-amine to 6-aminopyridazine derivatives, offering higher yields and purity compared to conventional heating.
Formation of the Imidazo[1,2-b]pyridazine Core
- Condensation with Phenylglyoxal or Phenacyl Bromide: The 6-aminopyridazine derivatives undergo acid-catalyzed condensation with phenylglyoxal monohydrates or phenacyl bromides to form the imidazo[1,2-b]pyridazine ring system.
- Solvent Effects: Use of 1,4-dioxane as solvent improves reaction efficiency and yield compared to ethanol.
- Catalysts: Concentrated hydrochloric acid is commonly used to catalyze the cyclization reaction.
Introduction of the 4-Methoxyphenyl Group
- The 4-methoxyphenyl group is introduced via the phenylglyoxal or phenacyl bromide derivatives bearing the methoxy substituent at the para-position.
- This substitution pattern is retained throughout the synthesis to maintain biological activity.
O-Methylation to Form the Methoxy Substituent
- The hydroxyl group at the 3-position of imidazo[1,2-b]pyridazine-3-ols is methylated using methyl iodide in the presence of a strong base such as sodium hydride.
- Sodium hydride is preferred over potassium carbonate or diazomethane due to higher efficiency and safety.
- Dimethylformamide (DMF) is used as the solvent for this methylation step.
- Careful control of moisture is critical to avoid side reactions leading to cleavage of the imidazo ring.
Industrial Scale Considerations
- Industrial synthesis may employ continuous flow reactors and automated systems to enhance yield and reproducibility.
- Reaction parameters such as temperature, pressure, and catalyst loading are optimized for scale-up.
- Purification steps include crystallization and precipitation to achieve high purity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Amination of 6-chloropyridazine | Cyclohexyl amine, sealed vessel, 120–135 °C, 4–16 h | None specified | 25–40 | Microwave heating improves yield and purity |
| Formation of imidazo ring | Phenylglyoxal monohydrate or phenacyl bromide, HCl catalyst | 1,4-Dioxane | 56–93 | Acid-catalyzed cyclization |
| O-Methylation | Methyl iodide, NaH base | DMF | 30–79 | Moisture control critical to prevent side-products |
| Purification | Crystallization, precipitation | Various | - | High purity achieved by direct precipitation |
Side Reactions and Challenges
- Side products can form during O-methylation due to imidazole ring cleavage, especially if moisture is present in DMF.
- Use of freshly distilled DMF and rigorous drying protocols reduce side product formation.
- Benzylation reactions to prepare related derivatives can lead to bis-benzylated side products, complicating purification.
Alternative Synthetic Pathways
- Oxidation of 6-amino-3-chloropyridazine to the corresponding N-oxide followed by nucleophilic substitution and condensation has been explored but generally yields lower efficiency compared to direct condensation routes.
- S-alkylation of 6-aminopyridazine-3-thiols offers an alternative route to sulfur-substituted analogues but is less relevant for the methoxyphenyl derivative.
Research Findings and Optimization
- Microwave-assisted synthesis significantly improves reaction times and product purity in the amination step.
- The choice of solvent and base in the methylation step critically affects the yield and side product profile.
- Systematic variation of substituents and reaction conditions has enabled structure-activity relationship (SAR) studies, confirming the importance of the 4-methoxyphenyl group for biological activity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Biochemical Properties
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine has been shown to interact with various enzymes and proteins, influencing their activity. Key biochemical properties include:
- Kinase Inhibition : This compound inhibits specific kinases involved in cell signaling pathways, which can modulate cellular processes such as proliferation and apoptosis.
- Apoptosis Induction : It activates pro-apoptotic genes while inhibiting anti-apoptotic genes, promoting programmed cell death in cancer cells .
Cellular Effects
The compound exhibits profound effects on various cell types:
- Cytotoxicity : It shows low cytotoxicity against normal cells while demonstrating significant activity against cancer cells. For example, it has IC values ranging from 80 to 200 nM against tumor cell lines such as HeLa and MDA-MB-468.
- Metabolic Disruption : this compound alters cellular metabolism, leading to reduced viability and proliferation of cancer cells.
Molecular Mechanism
The molecular mechanisms through which this compound exerts its effects involve several pathways:
- Binding to Biomolecules : The compound binds to specific kinases and receptors, altering their activity and leading to either inhibition or activation.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins, affecting genes involved in cell cycle regulation and apoptosis .
Oncology
This compound is primarily studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Current research focuses on:
- Leukemia Treatment : Preliminary studies suggest that this compound may be effective in treating certain types of leukemia, warranting further investigation into its therapeutic potential.
Other Therapeutic Areas
Beyond oncology, the compound's biochemical properties may lend themselves to applications in other areas such as:
- Neurology : Potential modulation of signaling pathways may provide insights into neuroprotective effects.
- Inflammation : The inhibition of specific kinases could have implications for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. Methoxy vs. Sulfonyl/Sulfinyl Groups
b. Methoxy vs. Halogenated Groups
- This compound is a kinase inhibitor (Ki values: 0.091–4.5 mM), highlighting the pharmacophore’s versatility .
- 3-Bromo Derivatives (): Bromo substituents (e.g., 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine) introduce steric bulk and lipophilicity, which may enhance target engagement but increase metabolic liabilities .
Modifications to the Cyclohexylamine Moiety
- Compound 38 (): 3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine Replacing cyclohexyl with a pyrrolidinyl-substituted cyclohexyl group improves solubility via the tertiary amine. This compound achieved a 90% yield in synthesis, suggesting efficient coupling reactions .
- Compound 30 (): 3-(2-(3-Fluoropyridin-2-ylamino)pyrimidin-5-yl)-N-(4-morpholino-trans-cyclohexyl)imidazo[1,2-b]pyridazin-6-amine The morpholino group enhances water solubility due to its oxygen atoms. However, the synthesis yield (49%) was lower, possibly due to steric hindrance during coupling .
Crystalline Forms and Salt Derivatives
- Such modifications are critical for formulation development .
Research Findings and Implications
- Synthetic Efficiency : Coupling reactions with boronic esters (e.g., ) achieve high yields (75–90%), whereas halogenated intermediates (e.g., bromo derivatives in ) require stringent conditions, leading to variable outputs (41–49%) .
- Biological Activity : The imidazo[1,2-b]pyridazine core is a validated kinase inhibitor scaffold. Methoxy and sulfonyl groups favor target engagement, while halogenated or bulky substituents may enhance potency at the expense of solubility .
- Physicochemical Optimization: Cyclohexylamine derivatives balance lipophilicity and solubility. Morpholino or piperidinyl substitutions improve water solubility, critical for oral bioavailability .
Biological Activity
N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, effects on various cell types, and its potential as a drug candidate.
- Molecular Formula : C19H22N4O
- Molecular Weight : 322.4 g/mol
- CAS Number : 1012345-06-0
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to:
- Induction of Apoptosis : The compound activates pro-apoptotic genes while inhibiting anti-apoptotic genes, promoting programmed cell death in cancer cells.
- Disruption of Metabolic Pathways : It alters cellular metabolism, leading to reduced viability and proliferation of cancer cells .
Cellular Effects
The compound has been studied for its effects on various cancer cell lines. Notably:
- Cytotoxicity : this compound exhibits low cytotoxicity against normal cells while showing significant activity against cancer cells. For instance, it demonstrated IC50 values ranging from 80 to 200 nM against several tumor cell lines such as HeLa and MDA-MB-468 .
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit tubulin polymerization, which is crucial for cell division. The inhibition rates were comparable to established chemotherapeutic agents:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.4 | HeLa |
| Colchicine | 7.5 | HeLa |
| Combretastatin A-4 | 1.1 | HeLa |
This data indicates that this compound is a promising candidate for further development as an anticancer agent .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in treating leukemia and other malignancies:
- Leukemia Treatment : Preliminary findings suggest that this compound may inhibit the proliferation of leukemia cells by disrupting key signaling pathways involved in cell survival and growth.
- Anticancer Activity : In vivo studies using xenograft models indicated that administration of this compound significantly suppressed tumor growth without causing noticeable toxicity in animal models. For example, a dosage of 60 mg/kg every other day resulted in a 77% reduction in tumor size compared to control groups .
Comparison with Similar Compounds
N-cyclohexyl derivatives with different substituents have been compared to assess their biological activity:
| Compound | Substituent | Activity Level |
|---|---|---|
| N-cyclohexyl-3-(4-chlorophenyl)imidazo[1,2-b]pyridazin-6-amine | Chlorine | Moderate |
| N-cyclohexyl-3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-amine | Fluorine | Low |
| This compound | Methoxy | High |
The methoxy group at the para position significantly enhances the compound's reactivity and biological activity compared to its halogenated counterparts .
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline salts (e.g., trifluoroacetate derivatives) .
- HPLC-PDA : Assesses purity (>98%) and detects degradation products under stress conditions .
How are in vitro kinase inhibition assays designed to evaluate the biological activity of this compound class?
Basic
Standard assays measure IC50 values against kinase targets using ATP-competitive binding:
Q. Advanced
- Selectivity profiling : Kinome-wide screening (e.g., against Flt-3 or haspin kinases) identifies off-target effects .
- Cellular assays : Primary leukemia cells treated with the compound are analyzed for apoptosis (Annexin V/PI staining) and phospho-BAD (Ser112) downregulation .
How can researchers resolve discrepancies in reported IC50 values across studies?
Advanced
Discrepancies may arise from:
- Assay variability : Differences in ATP concentrations (e.g., 10 μM vs. 100 μM) alter competitive inhibition kinetics .
- Compound purity : Impurities >2% (e.g., residual DMF) can artificially inflate IC50 values; rigorous HPLC validation is recommended .
- Cell line specificity : Pim-1 inhibition efficacy varies between solid tumors (e.g., prostate) and hematological malignancies .
What strategies guide structure-activity relationship (SAR) studies to improve kinase selectivity?
Q. Advanced
- Scaffold modulation : Introducing a cyclohexylamine group (vs. piperidinyl in SGI-1776) alters steric hindrance at the ATP-binding pocket .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance Pim-1 affinity but reduce solubility; methoxy groups balance lipophilicity .
- Docking simulations : Molecular dynamics models predict binding poses and guide substitutions (e.g., CH–O hinge interactions vs. classical H-bonds) .
What are the key considerations for formulating imidazo[1,2-b]pyridazin-6-amine derivatives in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
